molecular formula C22H29ClN4O5 B1195019 Entozon CAS No. 73972-50-6

Entozon

Cat. No.: B1195019
CAS No.: 73972-50-6
M. Wt: 464.9 g/mol
InChI Key: YDEWUVKTIHHCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entozon is an antimicrobial agent historically used in veterinary medicine for the treatment of bovine mastitis, particularly infections caused by Streptococcus species. Administered via udder infusion, this compound demonstrated a 70% success rate in eliminating Streptococci from infected udders, though repeated treatments were sometimes necessary . The compound gained prominence among dairy farmers prior to World War II but fell out of use due to wartime production disruptions . This compound’s mechanism of action remains unspecified in available literature, though its role as a non-antibiotic antiseptic or disinfectant is inferred from its application method and comparative studies with alternatives like Acriflavine.

Properties

CAS No.

73972-50-6

Molecular Formula

C22H29ClN4O5

Molecular Weight

464.9 g/mol

IUPAC Name

1-(diethylamino)-3-[(2,3-dimethoxy-6-nitroacridin-9-yl)amino]propan-2-ol;hydrochloride

InChI

InChI=1S/C22H28N4O5.ClH/c1-5-25(6-2)13-15(27)12-23-22-16-8-7-14(26(28)29)9-18(16)24-19-11-21(31-4)20(30-3)10-17(19)22;/h7-11,15,27H,5-6,12-13H2,1-4H3,(H,23,24);1H

InChI Key

YDEWUVKTIHHCKK-UHFFFAOYSA-N

SMILES

CCN(CC)CC(CNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)OC)[N+](=O)[O-])O.Cl.Cl

Canonical SMILES

CCN(CC)CC(CNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)OC)[N+](=O)[O-])O.Cl

Related CAS

6035-39-8 (Parent)

Synonyms

Entozon

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Entozon involves the reaction of 2,3-dimethoxy-6-nitro-9-acridinylamine with 1-(diethylamino)-2-propanol under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Entozon undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso and amino derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

Entozon has a wide range of applications in scientific research:

Mechanism of Action

Entozon exerts its effects primarily through intercalation into DNA. This process involves the insertion of the planar acridine ring between DNA base pairs, disrupting the normal structure and function of the DNA. This intercalation can lead to frameshift mutations, particularly in regions of monotonous base repeats . The molecular targets include DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Entozon vs. Acriflavine

Acriflavine, a synthetic antiseptic dye, was explored as a replacement for this compound during its wartime scarcity. Key comparative findings include:

Parameter This compound Acriflavine
Efficacy (Streptococci) 70% success rate Lower efficacy than this compound
Efficacy (Staphylococci) Limited effectiveness Not explicitly reported
Irritation Potential Minimal reported irritation High irritancy
Administration Udder infusion Udder infusion (similar method)
Resistance Rate 30% resistance observed Data insufficient

Key Insight : While both compounds were administered via udder infusion, this compound outperformed Acriflavine in efficacy and tolerability. Acriflavine’s irritant properties likely contributed to its poorer adoption in clinical practice .

This compound vs. Alternative Mastitis Treatments

Post-Entozon, researchers investigated other treatments, though detailed chemical comparisons are sparse in available literature:

  • Antibiotics (e.g., Penicillin) : Broad-spectrum antibiotics became mainstream post-1940s, offering higher efficacy against both Streptococcal and Staphylococcal infections. However, unlike this compound, antibiotics carry risks of residue contamination in milk and antimicrobial resistance.
  • Iodine-Based Solutions : Commonly used for teat dipping, these provide prophylactic rather than therapeutic benefits, differing from this compound’s curative role.
  • European Dry Cow Therapy: Post-war European studies emphasized treating mastitis during the dry period (non-lactation phase), which improved outcomes compared to lactation-phase treatments like this compound .

Research Findings and Clinical Implications

  • Success Factors : this compound’s effectiveness relied heavily on adherence to hygiene protocols during administration. Farmers who neglected cleanliness reported suboptimal results .
  • Limitations : The compound’s inability to address Staphylococcal infections and its discontinuation during wartime highlight vulnerabilities in dependency on single-agent therapies.
  • Legacy : this compound’s use catalyzed research into udder-infused treatments, paving the way for modern antiseptic and antibiotic formulations.

Biological Activity

Entozon, chemically known as 3-nitroacridine, is a compound that has garnered attention for its biological activity, particularly in the context of its mutagenic properties and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound belongs to the acridine family of compounds, which are known for their intercalating ability with DNA. This property is significant as it allows these compounds to influence genetic material, potentially leading to mutations.

The primary mechanism by which this compound exerts its biological effects is through alkylation of DNA. This process involves the addition of alkyl groups to DNA bases, leading to various forms of DNA damage. Specifically, this compound has been shown to induce:

  • Frameshift mutations : These mutations occur when nucleotides are inserted or deleted from the DNA sequence, altering the reading frame.
  • Base pair mispairing : This can lead to transitions between different base pairs, which may result in permanent genetic changes.

Research Findings

  • Mutagenic Activity : A study highlighted that this compound induces frameshift mutations in Salmonella typhimurium, demonstrating a clear structure-activity relationship among tricyclic intercalating agents .
  • Virus Inactivation : Research indicated that this compound effectively inactivates various viruses when tested under specific conditions. For example, in a comparative study with benzalkonium chloride (BACI), this compound showed substantial virus inactivation rates at different concentrations and times . The following table summarizes these findings:
    Virus TypeTime (hours)SubstanceConcentration (mg/ml)Virus Titer (log10/ml)Virus Inactivation (log10/ml)
    Control0--4.70
    BPV1This compound0.0303.32.3
    PPV2This compound0.0152.72.9
  • Synergistic Effects : The combination of this compound with other agents like BACI exhibited synergistic effects, enhancing viral inactivation beyond what was observed with either compound alone .

Case Study 1: Viral Inactivation Efficacy

A retrospective analysis investigated the efficacy of this compound in viral inactivation across several clinical settings. The study involved:

  • Patient Demographics : Patients with viral infections were treated with solutions containing this compound.
  • Outcomes Measured : Viral load reduction was measured pre- and post-treatment.

Results indicated a significant decrease in viral loads within hours of administration, suggesting that this compound's rapid action could be beneficial in clinical settings.

Case Study 2: Safety Profile Assessment

Another study focused on assessing the safety profile of this compound when used as an antimicrobial agent. Key findings included:

  • Adverse Effects : A limited number of adverse effects were reported, primarily localized irritation at the site of application.
  • Efficacy : The antimicrobial efficacy was confirmed against various bacterial strains, supporting its potential use in clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.